2-Thioadenosine

Cardiovascular pharmacology Adenosine receptors Vasodilation

Sourcing a consistent, high-purity starting material for Cangrelor synthesis is a critical challenge. The 2-thiol group is a unique, indispensable nucleophilic handle; alternative adenosine analogs require a complete, inefficient synthetic redesign. This compound provides the sole cost-effective route to this essential antithrombotic agent. - **Unique Reactivity:** The 2-thiol group is essential for introducing complex S-substituents required for Cangrelor's potency. - **Inherent Selectivity:** The 2-thioadenosine scaffold provides a 4- to 8-fold selectivity for A2 over A1 adenosine receptors. - **Supply Assurance:** Sourced as a pale yellow powder with verified purity, ready for scale-up.

Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
CAS No. 43157-50-2
Cat. No. B194474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioadenosine
CAS43157-50-2
SynonymsAdenosine, 2,​3-​dihydro-​2-​thioxo-
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
InChIKeyLTESOZAUMTUKQX-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thioadenosine: Properties, Synthesis & Procurement


2-Thioadenosine is a sulfur-containing adenosine analog where the oxygen atom at the 2-position of the purine ring is replaced by a sulfur atom, yielding the molecular formula C10H13N5O4S and a molecular weight of 299.31 g/mol [1]. It is also known as 2-mercaptoadenosine or adenosine-2-thione. This structural modification imparts distinct chemical reactivity and biological properties compared to adenosine, primarily through altered hydrogen-bonding capabilities and metabolic stability. The compound is commercially available as a pale yellow to yellow powder and serves as a critical pharmaceutical intermediate, most notably in the multi-step synthesis of the antiplatelet drug Cangrelor [2]. Its procurement is driven by its role as a specific building block for further derivatization rather than as a stand-alone therapeutic agent.

Synthetic role
Key building block for S-substituted adenosine analogs and P2Y12 antagonist synthesis
Chemical handle
2‑thiol group enables specific S‑alkylation and derivatization routes
Research context
Supports adenosine receptor selectivity studies and metabolic stability profiling

Why 2-Thioadenosine Is Irreplaceable


2-Thioadenosine occupies a unique chemical and biological niche that precludes simple substitution by closely related adenosine analogs like 2-chloroadenosine, 2-methylthioadenosine, or unmodified adenosine. Its specific 2-thiol group is not merely a passive replacement; it fundamentally alters the molecule's interactions with enzymes and receptors. For instance, while 2-chloroadenosine is a potent agonist at adenosine receptors, the 2-thioadenosine scaffold can be engineered to yield compounds with distinctly different, often orthogonal, pharmacological profiles, such as selective coronary vasodilation without negative chronotropic effects [1]. Furthermore, the 2-thiol serves as a crucial synthetic handle for creating S-substituted derivatives, a key step in manufacturing advanced therapeutic agents like Cangrelor . Using an alternative starting material would necessitate a complete redesign of the synthetic pathway, introducing significant inefficiencies, higher costs, and new impurity profiles. Thus, in both pharmacological studies and pharmaceutical manufacturing, 2-thioadenosine is an irreplaceable, purpose-built compound.

Synthetic handle 2‑Chloroadenosine cannot replicate the S‑alkylation versatility of the 2‑thiol group; synthetic route would need redesign.
Pharmacological profile 2‑Methylthioadenosine may not confer the same selectivity bias or metabolic stability as the 2‑thioadenosine scaffold.
Receptor engagement Unmodified adenosine lacks the A2‑preferring selectivity and ADA resistance observed with 2‑thio derivatives.

2-Thioadenosine: Evidence vs. Comparators


Coronary Vasodilation Without Negative Chronotropy

In an in vivo study comparing the cardiovascular effects of 2-alkylthioadenosines with 2-chloroadenosine, the 2-thioether scaffold demonstrated a clear functional divergence. While 2-chloroadenosine caused both hypotension (vasodilation) and a decrease in heart rate (negative chronotropy), the 2-alkylthioadenosines, including 2-isobutylthio- and 2-n-propylthioadenosine, retained the desirable hypotensive (vasodilator) activity but paradoxically increased heart rate in anesthetized cats and dogs [1]. This represents a qualitative, not just quantitative, difference in pharmacological action.

Coronary Vasodilation Without Negative Chronotropy
Head‑to‑head
2‑alkylthioadenosines produced hypotension with increased heart rate, opposite to 2‑chloroadenosine which decreased heart rate (in vivo cat/dog).
Reported divergent cardiovascular profile supports scaffold‑specific hemodynamic studies.
Model‑specific; atropine did not modify alkylthioadenosine response.
Cardiovascular pharmacology Adenosine receptors Vasodilation Heart rate

Potent ADA Inhibition

Studies on adenosine deaminase (ADA) inhibition reveal that the 2-thio substitution significantly enhances binding affinity. In a direct comparison, 2-thiohexyl adenosine (a derivative containing the 2-thioadenosine core) was found to be a competitive inhibitor of ADA with a Ki of 6 μM [1]. This compares favorably to other structurally related inhibitors tested under the same conditions, such as 2-Cl-purine riboside (Ki = 25 μM) and 8-aza-2-thiohexyl adenosine (Ki = 22 μM), demonstrating the specific advantage conferred by the 2-thioether modification in this enzyme system.

ADA Inhibition Ki
Head‑to‑head
2‑Thiohexyl adenosine Ki = 6 µM vs. 2‑Cl‑purine riboside Ki = 25 µM (4.2‑fold lower Ki).
Supports ADA resistance screening; 2‑thio modification may enhance metabolic stability.
Competitive inhibition assay, purified ADA.
Enzymology Metabolic stability Adenosine deaminase Inhibitor design

Preferential A2 Receptor Binding

A systematic evaluation of 2-substituted thioadenosine nucleoside analogs revealed a clear trend of A2 receptor selectivity. In rat brain membrane preparations, a series of 2-substituted thioadenosine derivatives (compounds 3, 5, 7, 9, 12, and 13) inhibited [³H]CGS21680 binding to A2 receptors with Ki values ranging from 1.2 to 3.67 µM, while their affinity for A1 receptors (inhibition of [³H]DPCPX binding) was consistently lower, with Ki values between 10 and 17 µM [1]. This translates to a 4- to 8-fold selectivity window for the A2 receptor subtype [1]. In contrast, unmodified adenosine has relatively non-selective activity across multiple adenosine receptor subtypes.

A2 Receptor Selectivity
Class‑level
2‑Substituted thioadenosines: A2 Ki 1.2–3.67 µM, A1 Ki 10–17 µM (4–8‑fold selectivity window).
Class‑level A2 selectivity bias; may streamline A2 receptor modulator design.
Radioligand binding in rat brain membranes; review for target species.
Receptor pharmacology Binding affinity A2 adenosine receptor Selectivity

Enhanced Anti-Platelet Activity

The antiplatelet activity of 2-thioadenosine is highly dependent on the specific S-substituent. Unsubstituted 2-thioadenosine is a relatively weak inhibitor of platelet aggregation, with 2-methylthioadenosine-5'-monophosphate exhibiting only weak activity and 2-lower-alkylthioadenosines having almost none [1]. However, this provides a clear baseline. Subsequent optimization on the 2-thioadenosine scaffold has yielded significantly more potent derivatives. For example, compound 5b10 (an N6-phenethyl-2-methylthioadenosine derivative) exhibited an IC50 of 3 ± 2 µM in an antiplatelet aggregation assay [2], representing a substantial improvement over the parent 2-thioadenosine class.

Anti‑Platelet Activity Gain
Cross‑study comparable
Parent 2‑methylthioadenosine‑5′‑MP: weak activity. Optimized derivative 5b10 IC50 = 3 ± 2 µM.
Scaffold supports potency optimization; baseline activity is low, requiring derivatization.
Human platelet aggregation assay; verify batch‑specific purity.
Platelet aggregation Antithrombotic IC50 Structure-activity relationship

2-Thioadenosine: Research and Industrial Applications


Cangrelor Synthesis Intermediate

2-Thioadenosine is an indispensable starting material for the industrial-scale synthesis of Cangrelor, a potent, reversible P2Y12 platelet receptor antagonist . The 2-thiol group serves as a crucial nucleophilic handle, enabling the introduction of complex S-substituents that are essential for Cangrelor's high potency and selectivity. Attempting this synthesis with an alternative adenosine analog (e.g., 2-chloroadenosine) would require a completely different and likely lower-yielding synthetic route, making 2-thioadenosine the only viable, cost-effective intermediate for this clinically important antithrombotic agent . This application is supported by evidence of the 2-thioadenosine scaffold's capacity to yield highly optimized antiplatelet agents [1].

Metabolically Stable Adenosine Receptor Modulators

For medicinal chemists aiming to develop adenosine receptor ligands with improved metabolic stability, 2-thioadenosine offers a significant advantage. The 2-thiol modification directly reduces the compound's susceptibility to deamination by adenosine deaminase (ADA) . This intrinsic resistance to a primary metabolic pathway in vivo translates to a longer half-life and enhanced bioavailability for drug candidates built on this core. This is a critical differentiator when compared to designing analogs from unmodified adenosine, which are rapidly metabolized and cleared.

Adenosine Receptor Subtype Selectivity

The 2-thioadenosine scaffold provides a built-in bias for the A2 adenosine receptor subtype. As demonstrated in binding studies, 2-substituted thioadenosines consistently show a 4- to 8-fold selectivity for A2 over A1 receptors . Researchers investigating the physiological roles of A2 receptors, particularly in the cardiovascular and central nervous systems, can leverage this inherent selectivity. By starting with 2-thioadenosine, the design of more selective A2A or A2B agonists and antagonists is more efficient than beginning with the promiscuous adenosine molecule, saving time and resources in lead optimization campaigns.

Cardiovascular Pharmacology: Divergent Hemodynamics

In cardiovascular research, 2-thioadenosine derivatives offer a unique tool to dissect the mechanisms of vasodilation and heart rate control. As shown in vivo, the 2-alkylthioadenosine class can produce coronary vasodilation (hypotension) while simultaneously increasing heart rate, a profile diametrically opposed to that of 2-chloroadenosine . This allows researchers to study vasodilatory pathways in isolation, without the confounding variable of negative chronotropy. This specific, qualitative difference in biological response makes 2-thioadenosine-based compounds invaluable for experimental models of cardiovascular function.

Application
Selection Property
Validation Focus
Synthesis of P2Y12 antagonists
2‑Thiol handle for S‑derivatization
Synthetic route efficiency and intermediate purity
Metabolic stability profiling
ADA‑deamination resistance
Stability in metabolic assays and half‑life comparison
A2 adenosine receptor selectivity studies
Subtype selectivity bias (A2 vs A1)
Binding affinity ratios in radioligand assays
Cardiovascular function studies
Divergent chronotropic/vasodilator profile
In vivo hemodynamic endpoints and receptor mechanism

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